1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene
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Overview
Description
1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, amino, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction and substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or amino groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amino groups may participate in hydrogen bonding and other interactions. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-Chloro-2,3-diamino-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-2,3-diamino-5-methoxybenzene: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-Chloro-2,3-diamino-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its reactivity and applications.
2,3-Diamino-5-(trifluoromethoxy)benzoic acid:
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H6ClF3N2O |
---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2 |
InChI Key |
XJGNPXXQMIKELE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)OC(F)(F)F |
Origin of Product |
United States |
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